Competitive PPARα Antagonism Confirmed by TR-FRET Assay
The compound, referred to as AA452 in literature, functions as a competitive PPARα antagonist. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay demonstrated its ability to revert PPARα activation triggered by the potent agonist GW7647 at low micromolar concentrations [1]. In contrast, the pan-PPAR agonist lanifibranor (IVA-337) shows an EC50 of 1537 nM for PPARα, representing a fundamentally opposite pharmacology .
| Evidence Dimension | Functional Pharmacology at PPARα |
|---|---|
| Target Compound Data | Competitive antagonist (reverts GW7647 activation at low micromolar concentrations) |
| Comparator Or Baseline | Lanifibranor (IVA-337): PPARα agonist (EC50 = 1537 nM) |
| Quantified Difference | Qualitative functional opposition: Antagonism vs. Agonism |
| Conditions | TR-FRET assay for antagonism; Transactivation assay in COS7 cells for agonism |
Why This Matters
This demonstrates a unique mechanism of action, directly opposing PPARα signaling, which is critical for applications in cancer metabolism where PPARα activation can be protumoral.
- [1] Ammazzalorso, A., Giancristofaro, A., D'Angelo, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., ... & Amoroso, R. (2011). Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & medicinal chemistry letters, 21(16), 4869-4872. View Source
